molecular formula C18H13N3O5S2 B3012511 N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide CAS No. 300827-00-3

N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

Cat. No. B3012511
CAS RN: 300827-00-3
M. Wt: 415.44
InChI Key: XEJFYIHFYLVEFJ-GDNBJRDFSA-N
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Description

This compound is a thiazolidine derivative with a nitrobenzamide group and a methoxyphenylmethylidene group. Thiazolidines are a class of organic compounds with a five-membered ring structure containing a sulfur atom, a nitrogen atom, and three carbon atoms. The methoxyphenylmethylidene group is a type of methylene group that is part of a molecule and consists of two hydrogen atoms bound to a carbon atom . The nitrobenzamide group is a benzamide derivative where an amide group is attached to a benzene ring with a nitro group.

Scientific Research Applications

Synthesis and Structural Studies

  • N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide belongs to a class of compounds involved in various synthesis and structural studies. For instance, Rahman et al. (2005) explored the synthesis and stereochemistry of similar thiazolidin-4-ones, focusing on their structural assignment and biological assays (Rahman, Mukhtar, Ansari, & Lemiére, 2005).

Antitumor Activity

  • Several studies have investigated the antitumor activities of related thiazolidin-4-one derivatives. For example, Horishny et al. (2021) evaluated certain derivatives for their in vitro antitumor activity and found moderate activity against human cancer cell lines (Horishny & Matiychuk, 2021). In another study, Horishny and Matiychuk (2020) focused on synthesizing butanamides showing moderate antitumor activity against malignant tumor cells (Horishny & Matiychuk, 2020).

Antimicrobial and Antifungal Applications

  • The antimicrobial and antifungal potentials of similar compounds have been a subject of research. Desai et al. (2013) synthesized a series of thiazole derivatives and tested their activity against various bacterial and fungal strains, finding them potentially useful against microbial diseases (Desai, Rajpara, & Joshi, 2013). Likewise, Baviskar et al. (2013) synthesized N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives and evaluated them for antimicrobial activity (Baviskar, Khadabadi, & Deore, 2013).

properties

IUPAC Name

N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S2/c1-26-14-4-2-3-11(9-14)10-15-17(23)20(18(27)28-15)19-16(22)12-5-7-13(8-6-12)21(24)25/h2-10H,1H3,(H,19,22)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJFYIHFYLVEFJ-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide

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